![molecular formula C14H20FN3O2 B2430596 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one CAS No. 2380070-86-8](/img/structure/B2430596.png)
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it suitable for various research applications.
Mécanisme D'action
The mechanism of action of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and proteins that play a crucial role in disease progression. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which could be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one has been reported to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one in lab experiments is its unique structure and properties. This compound has been shown to be highly selective and potent, making it an ideal tool for studying protein-protein interactions and drug discovery. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one. One of the potential applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. In addition, there is a need to develop more efficient and cost-effective synthesis methods for this compound to make it more readily available for scientific research.
Méthodes De Synthèse
The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one involves the reaction of 5-fluoropyrimidine-2-amine with 1-(4-chlorobutyl)-4-piperidinol in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final product. This method has been reported to be efficient and yields high purity products.
Applications De Recherche Scientifique
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in the study of protein-protein interactions and drug discovery.
Propriétés
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-10(2)7-13(19)18-5-3-12(4-6-18)20-14-16-8-11(15)9-17-14/h8-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXSSSGPIHXOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


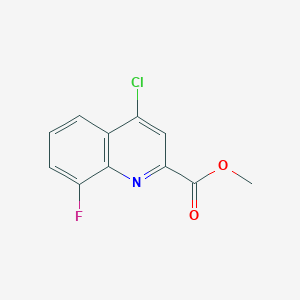
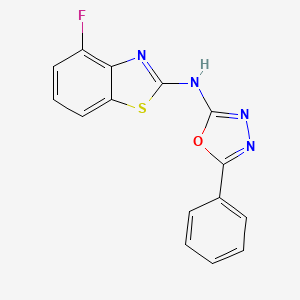

![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)


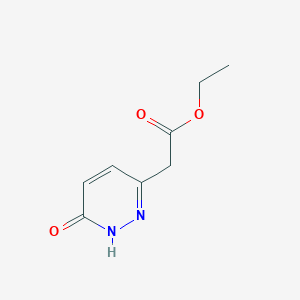
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2430526.png)
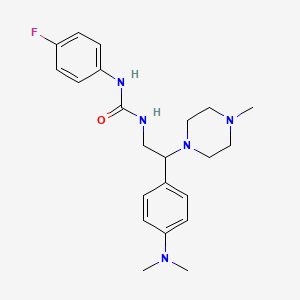
![N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430532.png)
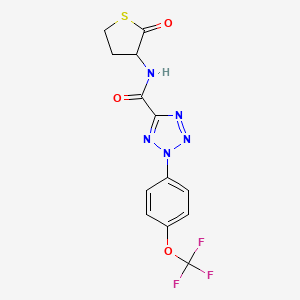
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)